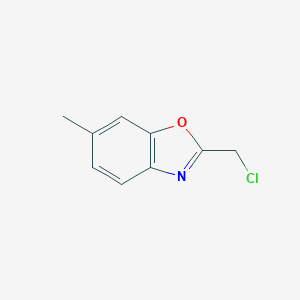

2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGXJTDZCATPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377045 | |

| Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-33-2 | |

| Record name | 2-(Chloromethyl)-6-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143708-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 2-(chloromethyl)-6-methyl-1,3-benzoxazole (CAS No: 143708-33-2). This heterocyclic compound, featuring a benzoxazole core with a reactive chloromethyl group, serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available information on its chemical characteristics, provides a detailed synthetic protocol, and explores its reactivity and utility as a precursor for more complex molecular architectures.

Introduction: The Benzoxazole Scaffold and the Significance of the 2-(Chloromethyl) Moiety

Benzoxazoles are a prominent class of heterocyclic compounds consisting of a benzene ring fused to an oxazole ring.[1] This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazole ring system makes it a privileged structure in drug discovery and development.

The introduction of a chloromethyl group at the 2-position of the benzoxazole ring, as in this compound, imparts significant synthetic utility. The chloromethyl group is a reactive electrophilic site, making the molecule an effective alkylating agent for a variety of nucleophiles.[5] This reactivity allows for the facile introduction of the benzoxazole moiety into larger molecules, enabling the synthesis of diverse libraries of compounds for biological screening and materials science applications. The methyl group at the 6-position can influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity and physical characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 143708-33-2 | [6][7] |

| Molecular Formula | C₉H₈ClNO | [6][7][8] |

| Molecular Weight | 181.62 g/mol | [7] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | |

| Solubility | Expected to have moderate solubility in organic solvents.[8] | [8] |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-5-methylphenol. The overall synthetic scheme involves the acylation of the amino group with chloroacetyl chloride, followed by a cyclization reaction to form the benzoxazole ring.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide

This step involves the selective acylation of the amino group of 2-amino-5-methylphenol with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Adapted from a similar procedure[5]):

-

Dissolve 2-amino-5-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.

-

If using acetic acid, add a solution of sodium acetate to precipitate the product.[5] If using an inert solvent, a base like triethylamine or potassium carbonate can be used during the reaction.[9]

-

Filter the resulting solid, wash with cold water to remove any salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Cyclization to this compound

The intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide, undergoes an intramolecular cyclization to form the benzoxazole ring. This dehydration reaction can be promoted by various reagents. A reported method for a similar substrate involves treatment with triethylamine under reflux, suggesting that the cyclization can be base-mediated.[5] Other common methods for benzoxazole synthesis from such precursors include heating with polyphosphoric acid (PPA) or using a combination of thionyl chloride and pyridine.

Experimental Protocol (Conceptual):

-

Suspend or dissolve N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene or xylene).

-

Add a base, such as triethylamine (1.5-2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine to remove the triethylamine hydrochloride salt and any remaining base.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene group is activated by the electron-withdrawing benzoxazole ring system. This makes the compound an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Figure 2: Reactivity of this compound with various nucleophiles.

This reactivity allows for the facile introduction of the 6-methyl-1,3-benzoxazole-2-yl)methyl moiety into other molecules. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies, where this group can be appended to various scaffolds to explore its impact on biological activity.

Potential Applications in Synthesis:

-

Precursor for Biologically Active Molecules: The ability to react with amines, thiols, and other nucleophilic groups present in biological building blocks makes it a valuable intermediate for the synthesis of potential therapeutic agents.

-

Building Block for Functional Materials: The benzoxazole core is known to have interesting photophysical properties. Derivatives of this compound could be used to synthesize new fluorescent probes or organic electronic materials.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.

-

Chloromethyl Protons: A singlet in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the -CH₂Cl group.

-

Methyl Protons: A singlet around δ 2.4-2.6 ppm, corresponding to the three protons of the -CH₃ group on the benzene ring.

¹³C NMR (Predicted):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).

-

Benzoxazole C2: A signal characteristic of the C2 carbon of the benzoxazole ring, likely in the range of δ 160-165 ppm.

-

Chloromethyl Carbon: A signal for the -CH₂Cl carbon, expected around δ 40-45 ppm.

-

Methyl Carbon: A signal for the -CH₃ carbon, expected around δ 20-22 ppm.

Mass Spectrometry (Predicted):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 181, with a characteristic M+2 isotope peak at m/z 183 with an intensity of approximately one-third of the M⁺ peak, due to the presence of one chlorine atom.

Safety and Handling

-

Toxicity: Halogenated organic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Researchers should perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its chloromethyl group make it an attractive intermediate for the development of novel compounds. While there is a need for more comprehensive characterization of its physicochemical properties and reactivity, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this promising molecule.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. CAS 143708-33-2: this compound [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

2-(Chloromethyl)-6-methyl-1,3-benzoxazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind experimental choices and the logical framework for data interpretation, ensuring a self-validating and authoritative analysis. We will systematically employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural confirmation, supported by detailed protocols and data interpretation.

Introduction to the Target Compound

This compound is a heterocyclic compound featuring a benzoxazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2][3] The precise characterization of its structure is a critical prerequisite for any further research or application.

Compound Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₉H₈ClNO[4]

-

Molecular Weight: 181.62 g/mol [4]

-

CAS Number: 143708-33-2[4]

The proposed structure, which we will systematically verify, is presented below.

References

A Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS: 143708-33-2): A Versatile Building Block in Medicinal Chemistry

Executive Summary: This guide provides an in-depth technical overview of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. The document elucidates its core chemical properties, outlines a plausible synthetic strategy, and details its primary utility as a reactive intermediate. By leveraging the electrophilic nature of its 2-(chloromethyl) group, this molecule serves as a valuable building block for incorporating the biologically active 6-methyl-1,3-benzoxazole scaffold into novel molecular entities. Emphasis is placed on practical applications, experimental protocols, and critical safety procedures to empower scientists in their research endeavors.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a bicyclic structure consisting of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a common feature in a wide array of pharmacologically active compounds.[3][4] Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6] This diverse bioactivity has established the benzoxazole core as a critical pharmacophore in the development of new therapeutic agents.[7]

This compound (CAS: 143708-33-2) is a functionalized derivative designed for synthetic utility. Its key features are the stable, aromatic benzoxazole core and a highly reactive chloromethyl group at the 2-position. This side chain acts as a potent electrophilic handle, allowing for the covalent attachment of the benzoxazole moiety to a wide range of nucleophilic substrates. This reactivity makes it an invaluable intermediate for constructing libraries of novel compounds for biological screening.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Characterization

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be compiled from supplier data, and its spectral characteristics can be reliably predicted based on its structure.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 143708-33-2 | [][9][10] |

| Molecular Formula | C₉H₈ClNO | [10][11][12] |

| Molecular Weight | 181.62 g/mol | [9][11][12] |

| IUPAC Name | This compound | [10] |

| SMILES | Cc1ccc2nc(CCl)oc2c1 | [12] |

Anticipated Spectroscopic Data

As a Senior Application Scientist, the ability to predict the spectral output of a molecule is critical for confirming its identity post-synthesis or upon receipt.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. It should feature distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. A sharp singlet for the methyl group (CH₃) protons would likely appear around 2.4-2.6 ppm. Crucially, a singlet corresponding to the two protons of the chloromethyl group (CH₂Cl) should be observable further downfield, typically in the 4.5-4.8 ppm range, due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring system.

-

¹³C NMR: The carbon spectrum will show a series of signals for the aromatic carbons, with the two carbons of the oxazole ring appearing at characteristic chemical shifts. The methyl carbon signal would be expected in the aliphatic region (~20-25 ppm), while the chloromethyl carbon would be further downfield (~40-50 ppm).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 181. A characteristic isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak would be expected, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) or the chloromethyl group (·CH₂Cl).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C=N stretching vibrations for the oxazole ring around 1600-1650 cm⁻¹ and C-O-C stretching bands. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry.[2][13] A common and highly effective strategy involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[14][15] For the target molecule, a logical and efficient approach would be the reaction of 2-amino-4-methylphenol with chloroacetic acid or a more activated derivative like chloroacetyl chloride.

The causality behind this choice is twofold:

-

Substrate Availability: 2-amino-4-methylphenol provides the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization and installs the required C6-methyl group.

-

Functionality Transfer: Chloroacetic acid provides the two-carbon backbone, with one carbon becoming C2 of the benzoxazole ring and the other bearing the essential chlorine atom.

The reaction proceeds via an initial acylation of the more nucleophilic amino group to form an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. A subsequent dehydration step yields the final aromatic benzoxazole ring system.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 143708-33-2 | Sigma-Aldrich [sigmaaldrich.com]

- 10. pschemicals.com [pschemicals.com]

- 11. 143708-33-2 | MFCD07366539 | this compound [aaronchem.com]

- 12. This compound - Amerigo Scientific [amerigoscientific.com]

- 13. Benzoxazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged pharmacophore in the design of novel therapeutic agents. This guide focuses on a key derivative, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, a versatile building block for the synthesis of advanced molecular architectures. As a reactive intermediate, it offers a gateway to a diverse range of functionalized benzoxazoles with potential applications in oncology, immunology, and anti-infective research. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, reactivity, and strategic deployment in drug development workflows.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Weight | 181.62 g/mol | Amerigo Scientific |

| Molecular Formula | C₉H₈ClNO | Amerigo Scientific |

| IUPAC Name | This compound | P&S Chemicals[3] |

| CAS Number | 143708-33-2 | P&S Chemicals[3] |

| Canonical SMILES | Cc1ccc2nc(CCl)oc2c1 | Amerigo Scientific |

| InChI Key | CBRYYRQILDVDHH-UHFFFAOYSA-N | Sigma-Aldrich[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the cyclization of a suitably substituted o-aminophenol with a chloroacetylating agent. The general strategy for the formation of the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid derivative, often facilitated by dehydrating agents or high temperatures.[2]

Proposed Synthetic Protocol

Reaction Scheme:

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 4. 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole | Sigma-Aldrich [sigmaaldrich.com]

A Guide to the Spectral Analysis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: A Representative Study

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their synthesis and characterization are fundamental to the development of new therapeutic agents. This guide provides an in-depth technical overview of the analytical techniques used to elucidate and confirm the structure of a representative benzoxazole, 2-(chloromethyl)-6-methyl-1,3-benzoxazole.

Molecular Structure and Analytical Strategy

The structural confirmation of a synthesized organic molecule is a critical, multi-faceted process. Our target molecule, this compound, possesses several key structural features that are amenable to spectroscopic analysis.

Caption: Structure of this compound.

Our analytical workflow is designed to provide orthogonal data points, each confirming a different aspect of the molecular structure.

References

An In-depth Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-6-methyl-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the benzoxazole scaffold, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of a reactive chloromethyl group at the 2-position makes this molecule a valuable electrophilic building block. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, its chemical reactivity, and its applications as a key intermediate in the development of novel therapeutic agents.

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are limited in publicly accessible literature, a common challenge for specialized chemical intermediates.[3] However, based on its structure and data from analogous compounds, we can infer its key characteristics.

| Property | Value/Description | Source |

| CAS Number | 143708-33-2 | [4] |

| Molecular Formula | C₉H₈ClNO | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| Melting Point | Data not available. Expected to be a solid at room temperature. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to have limited solubility in water. Soluble in common organic solvents such as acetone, chloroform, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | [5] |

The benzoxazole ring system is essentially planar, which facilitates π-conjugation across the fused rings and influences the molecule's electronic properties and reactivity.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through the condensation of 2-amino-5-methylphenol (also known as 6-amino-m-cresol) with a chloroacetylating agent. A particularly effective method involves the reaction with chloroacetyl chloride.

The reaction proceeds via a two-step mechanism:

-

N-Acylation: The amino group of 2-amino-5-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate.

-

Intramolecular Cyclization (Dehydration): The hydroxyl group of the intermediate then attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring. This cyclization step is often promoted by heat or acid catalysis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for benzoxazole synthesis.[6][7]

Materials:

-

2-Amino-5-methylphenol

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Toluene or Acetic Acid)

-

Base (e.g., Triethylamine or Sodium Acetate, if needed for scavenging HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylphenol (1 equivalent) in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. If not using acetic acid as the solvent, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene group is activated by the electron-withdrawing benzoxazole ring system. This makes the compound an effective alkylating agent , readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[3]

Key Reactions:

-

With O-Nucleophiles: Reacts with alcohols or phenols to form ethers.

-

With N-Nucleophiles: Reacts with primary or secondary amines to yield substituted aminomethyl benzoxazoles.

-

With S-Nucleophiles: Reacts with thiols to produce thioethers.

-

With C-Nucleophiles: Can react with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.

This reactivity is the cornerstone of its utility as a synthetic intermediate. It allows for the facile introduction of the "2-(6-methyl-1,3-benzoxazolyl)methyl" moiety into larger, more complex molecules, which is a common strategy in the design of new drug candidates.[1]

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

Applications in Medicinal Chemistry and Drug Development

The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[8] Marketed drugs containing the benzoxazole moiety include the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone.[9]

Derivatives of benzoxazole have been investigated for a wide range of therapeutic applications:

-

Antimicrobial Agents: Many benzoxazole derivatives exhibit significant activity against various bacterial and fungal strains.[3][9]

-

Anticancer Agents: The benzoxazole structure is a key component in compounds designed to inhibit cancer cell proliferation.[3][9]

-

Enzyme Inhibitors: The scaffold can be functionalized to target specific enzymes involved in disease pathways.[3]

This compound serves as a crucial starting material for synthesizing libraries of novel benzoxazole derivatives. By reacting it with various nucleophiles, researchers can systematically modify the substituent at the 2-position, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Safety Information

Conclusion

This compound is a versatile and valuable intermediate for organic synthesis and drug discovery. Although detailed physical property data remains scarce, its synthesis is straightforward, and its chemical reactivity is well-defined. The presence of the electrophilic chloromethyl group allows for a wide array of chemical transformations, making it an ideal building block for introducing the biologically significant 6-methylbenzoxazole scaffold into novel molecular architectures. Its utility in the synthesis of potential therapeutic agents underscores its importance for researchers in the pharmaceutical and life sciences.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. chembk.com [chembk.com]

- 6. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

The Versatile Electrophile: A Technical Guide to the Chemical Reactivity of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Significance of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging with biological targets. The strategic functionalization of the benzoxazole core is paramount in the development of novel therapeutic agents.

This guide focuses on the chemical reactivity profile of a key intermediate, This compound . The presence of a chloromethyl group at the 2-position introduces a highly reactive electrophilic center, transforming the benzoxazole scaffold into a versatile building block for the synthesis of a diverse library of derivatives. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups and the construction of more complex molecules. The 6-methyl group, an electron-donating substituent on the benzene ring, can subtly influence the reactivity of the chloromethyl group and provides an additional point for structural modification or metabolic consideration in drug design.

This document will provide an in-depth exploration of the synthesis and reactivity of this compound, with a focus on its utility in the development of novel compounds with therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted aminophenol with a chloroacetic acid derivative. A plausible and efficient method involves the reaction of 4-methyl-2-aminophenol with chloroacetyl chloride.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis of the analogous 6-chloro derivative and is expected to be effective for the 6-methyl compound.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-aminophenol (1.0 eq) in a suitable inert solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of chloroacetyl chloride (1.05 eq).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.

Chemical Reactivity Profile: A Versatile Electrophile for Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon bearing the chlorine atom. The chloromethyl group acts as a potent alkylating agent, readily reacting with a wide range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

General Reaction Scheme

Figure 2: General nucleophilic substitution on this compound.

Reactions with N-Nucleophiles (Amines)

The reaction with primary and secondary amines is a straightforward method to introduce an amino-methyl group at the 2-position of the benzoxazole ring. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the HCl generated.

Expected Reaction Products with Various Amines

| Nucleophile (Amine) | Product |

| Ammonia | 2-(Aminomethyl)-6-methyl-1,3-benzoxazole |

| Piperidine | 6-Methyl-2-(piperidin-1-ylmethyl)-1,3-benzoxazole |

| Aniline | 6-Methyl-2-((phenylamino)methyl)-1,3-benzoxazole |

Experimental Protocol: Synthesis of 6-Methyl-2-(piperidin-1-ylmethyl)-1,3-benzoxazole

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactions with S-Nucleophiles (Thiols)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are typically fast and high-yielding.

Expected Reaction Products with Various Thiols

| Nucleophile (Thiol) | Product |

| Ethanethiol | 2-((Ethylthio)methyl)-6-methyl-1,3-benzoxazole |

| Thiophenol | 6-Methyl-2-((phenylthio)methyl)-1,3-benzoxazole |

| 2-Mercaptobenzothiazole | 2-(((6-Methyl-1,3-benzoxazol-2-yl)methyl)thio)-1,3-benzothiazole |

Experimental Protocol: Synthesis of 6-Methyl-2-((phenylthio)methyl)-1,3-benzoxazole

-

Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq) in a suitable solvent like ethanol or DMF.

-

Formation of Thiolate: Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) and stir for 15-20 minutes to form the thiolate anion.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by recrystallization or column chromatography.

Reactions with O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols can also act as nucleophiles, although they are generally less reactive than amines and thiols. The reaction typically requires a strong base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

Expected Reaction Products with Various Alcohols/Phenols

| Nucleophile (Alcohol/Phenol) | Product |

| Methanol | 2-(Methoxymethyl)-6-methyl-1,3-benzoxazole |

| Phenol | 6-Methyl-2-(phenoxymethyl)-1,3-benzoxazole |

| 4-Nitrophenol | 6-Methyl-2-((4-nitrophenoxy)methyl)-1,3-benzoxazole |

Structural Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide predicted chemical shifts for the parent compound and a representative derivative. These are estimations based on known data for similar benzoxazole structures.[5][6][7][8]

Table 1: Predicted NMR Data for this compound

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-CH₃ | ~2.4 | ~21 |

| 2-CH₂Cl | ~4.8 | ~45 |

| Aromatic-H | 7.0-7.6 | 110-150 |

| C2 | - | ~163 |

| C3a | - | ~141 |

| C7a | - | ~150 |

Table 2: Predicted NMR Data for 6-Methyl-2-(piperidin-1-ylmethyl)-1,3-benzoxazole

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-CH₃ | ~2.4 | ~21 |

| 2-CH₂-N | ~3.8 | ~60 |

| Piperidine-H | 1.4-1.6, 2.4-2.6 | ~24, ~26, ~54 |

| Aromatic-H | 7.0-7.5 | 110-150 |

| C2 | - | ~165 |

| C3a | - | ~141 |

| C7a | - | ~150 |

Infrared (IR) Spectroscopy

Key IR absorption bands for the benzoxazole core are expected around 1600-1650 cm⁻¹ (C=N stretching) and 1200-1250 cm⁻¹ (C-O-C stretching). The C-Cl stretch of the chloromethyl group would likely appear in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 181, with a characteristic M+2 peak at m/z 183 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate safety precautions. Based on the safety data for the analogous 2-(chloromethyl)-1,3-benzoxazole, the compound is expected to be a skin and eye irritant.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its ability to undergo facile nucleophilic substitution with a wide range of nucleophiles provides a straightforward entry into a diverse array of 2-substituted-6-methylbenzoxazole derivatives. This reactivity profile makes it an important tool for the synthesis of novel compounds with potential therapeutic applications. Further exploration of its reactions with more complex nucleophiles and its use in the synthesis of targeted drug candidates will undoubtedly continue to be a fruitful area of research. The derivatization of this scaffold has been shown to yield compounds with significant antimicrobial activity, highlighting its potential in addressing the challenge of antibiotic resistance.[9]

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(chloromethyl)-6-methyl-1,3-benzoxazole, a key heterocyclic intermediate. We will delve into its synthesis, physicochemical properties, and core reactivity. Most importantly, this guide will illuminate its role as a versatile scaffold in the development of novel therapeutic agents and other advanced materials, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. This structural motif is found in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] The benzoxazole core is considered a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

The subject of this guide, this compound (CAS No. 143708-33-2), is a particularly valuable derivative.[5] Its importance stems from the highly reactive chloromethyl group at the 2-position. This group acts as a potent electrophilic handle, enabling facile introduction of diverse functional groups through nucleophilic substitution reactions. This reactivity makes it an essential building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and materials science.[6]

Synthesis and Mechanism

The most direct and efficient synthesis of this compound involves the condensation and subsequent cyclization of 2-amino-4-methylphenol with a chloroacetylating agent. While various methods exist for benzoxazole formation, the use of chloroacetyl chloride is a common and effective strategy.[7]

The reaction proceeds via a two-step mechanism. First, the amino group of 2-amino-4-methylphenol performs a nucleophilic attack on the carbonyl carbon of the chloroacetylating agent, forming an N-acylated intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by dehydration to yield the stable aromatic benzoxazole ring.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Amino-4-methylphenol

-

Chloroacetyl chloride

-

Anhydrous base (e.g., Triethylamine or Potassium Carbonate)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-4-methylphenol (1.0 eq) and the anhydrous base (1.2 eq) in the anhydrous solvent.

-

Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the salt byproduct. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure product.

Physicochemical Properties and Spectral Data

This compound is typically a pale yellow to colorless oil or solid at room temperature.[6] Key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 143708-33-2 | [5] |

| Molecular Formula | C₉H₈ClNO | [5] |

| Molecular Weight | 181.62 g/mol | [5] |

| Physical State | Liquid / Solid | [6] |

| Boiling Point (est.) | 260.2 ± 23.0 °C at 760 Torr | [6] |

| Density (est.) | 1.265 ± 0.06 g/cm³ | [6] |

Spectral Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectral data based on its structure and data from analogous compounds.[8][9]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.5-7.1 (m, 3H, Ar-H of benzoxazole ring)

-

δ ~4.8 (s, 2H, -CH₂Cl)

-

δ ~2.4 (s, 3H, Ar-CH₃)

-

Rationale: The aromatic protons will appear in the typical downfield region. The key signal is the singlet for the chloromethyl protons (-CH₂Cl), which is deshielded by the adjacent electronegative chlorine atom and the benzoxazole ring system. The methyl group protons will appear as a singlet in the upfield aliphatic region.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~164 (C-2, C=N of oxazole)

-

δ ~151, ~141 (C-7a, C-3a, quaternary carbons of the fused rings)

-

δ ~135 (C-6, carbon bearing the methyl group)

-

δ ~125, ~120, ~110 (Aromatic CH carbons)

-

δ ~35-40 (CH₂Cl, chloromethyl carbon)

-

δ ~21 (CH₃, methyl carbon)

-

Rationale: The C-2 carbon of the benzoxazole ring is highly deshielded. The chloromethyl carbon will appear in the aliphatic region but is shifted downfield due to the chlorine atom. The aromatic carbons will have characteristic shifts, and the methyl carbon will be in the far upfield region.

-

-

FT-IR (thin film, cm⁻¹):

-

~3050 (Aromatic C-H stretch)

-

~2950 (Aliphatic C-H stretch)

-

~1610, ~1570, ~1480 (C=C and C=N aromatic ring stretches)

-

~1250 (Asymmetric C-O-C stretch)

-

~750-850 (C-H out-of-plane bending)

-

~700 (C-Cl stretch)

-

Rationale: The spectrum will be dominated by aromatic and C=N stretching vibrations. The presence of the C-O-C ether linkage and the C-Cl bond will give rise to characteristic bands in the fingerprint region.

-

Chemical Reactivity: The Nucleophilic Substitution Hub

The synthetic utility of this compound lies in the reactivity of the C-Cl bond. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of various molecular fragments to the benzoxazole core, serving as a powerful strategy for lead optimization in drug discovery.

Caption: Key nucleophilic substitution reactions of the title compound.

Reactions with Nitrogen Nucleophiles

Reaction with primary or secondary amines, including cyclic amines like piperidine, is a common strategy to introduce basic nitrogen centers, which are often crucial for biological activity and improving pharmacokinetic properties.[10][11]

Protocol: Synthesis of 6-methyl-2-((piperidin-1-yl)methyl)-1,3-benzoxazole

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Addition: Add piperidine (1.5 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) until TLC indicates the consumption of the starting material.

-

Workup & Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue using column chromatography to yield the desired product.

Reactions with Sulfur Nucleophiles

Thiols and thiophenols are excellent nucleophiles that react readily to form thioethers. This linkage is important for creating derivatives with potential applications as enzyme inhibitors or antimicrobial agents.[12]

Protocol: Synthesis of 6-methyl-2-((phenylthio)methyl)-1,3-benzoxazole

-

Setup: In a flask, dissolve thiophenol (1.1 eq) in a solvent like ethanol or DMF.

-

Base Addition: Add a base such as sodium hydroxide or potassium carbonate (1.2 eq) and stir for 15 minutes to form the thiolate anion.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) to the thiolate mixture.

-

Reaction & Workup: Stir at room temperature until the reaction is complete. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the product by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as an intermediate for pharmacologically active molecules. The benzoxazole scaffold itself is associated with a wide range of biological targets. By using the chloromethyl handle to introduce diverse side chains, researchers can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

While direct examples naming this specific intermediate are often embedded within broader synthetic schemes in patents and literature, the strategy is clear. For instance, derivatives of 2-(aminomethyl)benzoxazoles, synthesized from their 2-(chloromethyl) precursors, are explored for their potential as:

-

Antimicrobial Agents: The benzoxazole core is a known pharmacophore in antibacterial and antifungal agents.[2]

-

Anticancer Agents: Many benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[13]

-

Enzyme Inhibitors: The ability to introduce varied functional groups allows for the design of molecules that can specifically interact with the active sites of enzymes, such as kinases or proteases.

The synthesis of compounds like 2-((1H-benzoimidazol-2-yl)methyl)thio)benzoxazole derivatives, which show antimicrobial and anticancer activity, often starts from a 2-(chloromethyl)benzoxazole precursor, highlighting the importance of this intermediate in building complex, biologically active hybrid molecules.[6]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for chemical innovation. Its straightforward synthesis and, most critically, the high reactivity of its chloromethyl group, provide a reliable and efficient entry point into a vast chemical space of benzoxazole derivatives. For researchers in drug development and materials science, mastering the synthesis and reactivity of this intermediate opens the door to creating novel molecules with tailored properties and potentially significant therapeutic benefits.

References

- 1. Benzoxazole [webbook.nist.gov]

- 2. esisresearch.org [esisresearch.org]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 2-(chloromethyl)-6-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the reaction mechanism, experimental protocols, and characterization of this important benzoxazole derivative. The synthesis is primarily achieved through the reaction of 2-amino-5-methylphenol with chloroacetyl chloride, proceeding via a two-step mechanism involving N-acylation followed by intramolecular cyclization. This guide elucidates the critical parameters of this synthesis, providing a foundation for its application in the broader context of medicinal chemistry and materials science.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in the architecture of pharmacologically active molecules. This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of biological interactions. The inherent planarity and aromaticity of the benzoxazole ring system, coupled with its capacity for diverse substitutions, allow for the fine-tuning of steric and electronic properties, making it a versatile building block for targeted drug design.

The title compound, this compound, is a valuable intermediate, with the reactive chloromethyl group at the 2-position serving as a handle for further functionalization. This allows for the introduction of a wide array of moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 6-position provides a point of modulation for lipophilicity and metabolic stability.

This guide will delve into the fundamental chemical principles governing the formation of this compound, providing a robust framework for its synthesis and application in research and development.

The Core Synthetic Strategy: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of this compound is the condensation of 2-amino-5-methylphenol with chloroacetyl chloride. This reaction proceeds through a well-established two-step mechanism:

-

N-Acylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-5-methylphenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the key intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.

-

Intramolecular Cyclization: The newly formed amide intermediate then undergoes an intramolecular cyclization. The hydroxyl group on the phenyl ring acts as a nucleophile, attacking the carbonyl carbon of the acetamide moiety. Subsequent dehydration leads to the formation of the stable benzoxazole ring.

Detailed Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of this compound:

Caption: Reaction mechanism for the formation of this compound.

Causality Behind Experimental Choices:

-

Choice of Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent, which allows the N-acylation step to proceed readily, often at or below room temperature. The presence of the chloro- group is essential for the final product's utility as a synthetic intermediate.

-

Solvent Selection: The N-acylation is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the solvent. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Cyclization Conditions: The intramolecular cyclization can be promoted by heat or by the addition of a dehydrating agent or a catalyst. Common methods include refluxing in a high-boiling point solvent or using reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to facilitate the ring closure.

Experimental Protocols

The following protocols are provided as a guideline for the synthesis of this compound. As with any chemical synthesis, these should be adapted and optimized based on the specific laboratory conditions and scale of the reaction.

Synthesis of the Intermediate: N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-methylphenol | 123.15 | 1.23 g | 10 mmol |

| Chloroacetyl chloride | 112.94 | 0.88 mL (1.24 g) | 11 mmol |

| Triethylamine | 101.19 | 1.53 mL (1.11 g) | 11 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylphenol (1.23 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 50 mL of dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (0.88 mL, 11 mmol) in 10 mL of dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Intramolecular Cyclization to form this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide | 199.62 | 2.00 g | 10 mmol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5 mL | - |

| Toluene | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide (2.00 g, 10 mmol) in 50 mL of toluene.

-

Carefully add phosphorus oxychloride (5 mL) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the chloromethyl group protons. The chemical shifts (δ) and coupling constants (J) will be indicative of the substitution pattern on the benzoxazole ring.

-

A singlet for the methyl group (CH₃) protons around δ 2.4-2.5 ppm.

-

A singlet for the chloromethyl group (CH₂Cl) protons around δ 4.7-4.8 ppm.

-

A set of signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the benzoxazole core, the methyl group, and the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₉H₈ClNO), the expected molecular ion peak [M]⁺ would be at m/z 181.03, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C=N stretching vibration of the oxazole ring around 1600-1650 cm⁻¹.

-

C-O-C stretching vibrations of the oxazole ring.

-

Aromatic C-H and C=C stretching vibrations.

-

C-Cl stretching vibration.

Workflow and Logic Visualization

The following diagram provides a high-level overview of the synthetic and analytical workflow for the preparation and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

The synthesis of this compound via the condensation of 2-amino-5-methylphenol and chloroacetyl chloride is a robust and efficient method for accessing this valuable synthetic intermediate. Understanding the underlying two-step mechanism of N-acylation followed by intramolecular cyclization is key to optimizing reaction conditions and achieving high yields of the desired product. The protocols and characterization data provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The ability to reliably synthesize and functionalize the benzoxazole scaffold will continue to be a critical component in the development of novel therapeutic agents and advanced materials.

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Starting Materials and Core Methodology

Introduction

2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS No: 143708-33-2, Chemical Formula: C₉H₈ClNO) is a pivotal heterocyclic compound in the landscape of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a stable benzoxazole core functionalized with a reactive chloromethyl group at the 2-position, renders it a valuable intermediate for constructing more complex molecular architectures. The benzoxazole moiety is a recognized pharmacophore found in numerous biologically active compounds, while the chloromethyl group serves as a potent electrophilic site for introducing the benzoxazole scaffold via nucleophilic substitution.[3][4][5] This guide provides a detailed examination of the most direct and efficient synthetic pathway to this key intermediate, focusing on the selection of starting materials, the underlying reaction mechanism, and a field-proven experimental protocol designed for reproducibility and high yield.

Core Synthetic Strategy: The Cornerstone of Benzoxazole Formation

The synthesis of the this compound core relies on a classic and robust chemical transformation: the condensation reaction between an ortho-aminophenol and an acyl chloride, followed by an intramolecular cyclodehydration. This two-step, one-pot process is highly efficient and provides a direct route to the desired heterocyclic system.

Logical Flow of the Synthetic Pathway

The following diagram illustrates the high-level workflow from starting material selection to the final, purified product.

References

A Comprehensive Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Introduction

The benzoxazole scaffold is a prominent heterocyclic aromatic compound recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole. This compound serves as a critical reactive intermediate for synthesizing more complex molecules, making it a valuable tool for researchers, chemists, and professionals in drug discovery and materials science. We will explore its chemical identity, properties, a robust synthesis protocol, core reactivity, and essential safety considerations.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. The formal IUPAC name for the compound is This compound .[4] For practical and database purposes, it is also known by several synonyms and identifiers, which are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 143708-33-2[4][5] |

| Molecular Formula | C₉H₈ClNO[4][5] |

| Synonyms | 1Z-0830, CID2763601, ZINC03883643[4] |

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing experiments, selecting appropriate solvents, and predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Weight | 181.62 g/mol [5] |

| Appearance | White to pale yellow solid (inferred from analogous compounds) |

| Solubility | Expected to be soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), dichloromethane, ethanol, and methanol; poorly soluble in water (inferred from analogous compounds)[6] |

Section 3: Synthesis Protocol and Rationale

The construction of the 2-substituted benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of a 2-aminophenol with a suitable carboxylic acid or its derivative.[7][8] This pathway is highly efficient and versatile, allowing for the introduction of diverse substituents at the C2 position. For synthesizing this compound, the logical precursors are 2-amino-5-methylphenol and a reactive two-carbon electrophile bearing the chloro group, such as chloroacetyl chloride.

Expert Rationale for Protocol Design

The choice of chloroacetyl chloride as the acylating agent is deliberate. Its high reactivity facilitates the initial acylation of the amine under mild conditions. The subsequent intramolecular cyclization is typically acid-catalyzed (often by the HCl byproduct generated in the first step) and driven by the formation of the stable aromatic benzoxazole ring system. The entire process can often be performed in a one-pot synthesis, which is efficient in terms of time and resources.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-5-methylphenol.

Materials:

-

2-amino-5-methylphenol

-

Chloroacetyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (optional, as an acid scavenger)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography/recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous DCM. If using an acid scavenger, add triethylamine (1.1 eq).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either recrystallization from an ethanol/water or ethyl acetate/hexanes mixture, or by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Applications

The synthetic value of this compound stems directly from its chemical reactivity, which is dominated by the chloromethyl group at the C2 position.

Core Reactivity: An Electrophilic Building Block

The C-Cl bond in the chloromethyl group is highly polarized and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent benzoxazole ring system further activates this position, making the compound an excellent alkylating agent.[6] This allows for the facile introduction of the 6-methyl-benzoxazol-2-yl)methyl moiety into a wide variety of molecules.

The general reaction is a nucleophilic substitution (Sₙ2), where a nucleophile (Nu⁻) displaces the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reactivity profile makes this compound a cornerstone intermediate for building libraries of potential drug candidates. Researchers can react it with various nucleophiles—such as amines, thiols, alcohols, or carbanions—to rapidly generate a diverse set of new chemical entities. Given the broad pharmacological importance of the benzoxazole core, these new derivatives are often screened for biological activities.[2][3]

For instance, reacting it with a primary or secondary amine would yield a more complex amine, a common functional group in many pharmaceuticals. This modular approach is a powerful strategy in modern drug discovery.

Reactivity Diagram

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]

- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole as a Versatile Synthetic Intermediate

Introduction

The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a cornerstone in the design of novel therapeutic agents and functional materials.[2][3] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]

Within this important class of compounds, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS No. 143708-33-2) emerges as a particularly valuable synthetic intermediate.[8] Its utility stems from the strategically placed chloromethyl group at the 2-position. This group acts as a potent electrophilic handle, enabling facile covalent attachment of the entire benzoxazole pharmacophore to a wide array of nucleophiles via substitution reactions.[8][9]

This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive technical overview, validated protocols, and field-proven insights for the synthesis and application of this versatile building block.

Section 1: Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The molecule's reactivity is dominated by the electrophilic carbon of the chloromethyl group, while its solubility and handling characteristics are dictated by the aromatic benzoxazole core.